molecular formula C6H14ClNO B3394180 (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine CAS No. 911825-81-5

(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine

Cat. No. B3394180
CAS RN: 911825-81-5
M. Wt: 151.63
InChI Key: KNQUEEOHOGWETD-RIHPBJNCSA-N
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Description

(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine, also known as 4R-hydroxy-N-methyl-1-pyrrolidinebutanamide, is a chiral amine that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine is its high enantioselectivity, which makes it a useful tool for investigating the biological effects of chiral compounds. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine. One area of interest is its potential use in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Another area of interest is its potential use in the prevention and treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Scientific Research Applications

(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine has been investigated for its potential use in the treatment of various diseases. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound could protect against ischemia/reperfusion injury in the heart.

properties

IUPAC Name

(3R,4R)-3-methyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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